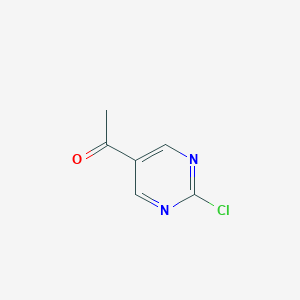

1-(2-Chloropyrimidin-5-YL)ethanone

Description

Overview of Pyrimidine (B1678525) Derivatives in Chemical Science

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at the first and third positions of the ring. mdpi.com This fundamental structure is biologically ubiquitous, forming the core of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids (DNA and RNA). mdpi.comnih.gov Beyond their role in genetics, pyrimidine derivatives are found in vitamin B1 (thiamine) and various synthetic compounds, including a number of pharmaceuticals. mdpi.comnih.gov

The rich chemistry of the pyrimidine ring allows for the synthesis of a vast array of derivatives with diverse biological activities. Researchers have extensively explored these compounds, leading to the development of drugs with anti-inflammatory, antimicrobial, anticancer, antiviral, and antihypertensive properties. nih.govjddtonline.infonih.gov The ability to modify the pyrimidine scaffold at various positions is a cornerstone of modern drug discovery. nih.gov

Significance of Halogenated Pyrimidines in Organic Synthesis

The introduction of a halogen atom, such as chlorine, onto the pyrimidine ring significantly enhances its synthetic utility. Halogenated pyrimidines, like 1-(2-Chloropyrimidin-5-yl)ethanone, are crucial intermediates in organic synthesis. The chlorine atom at the C2, C4, or C6 position of the pyrimidine ring acts as an effective leaving group, facilitating nucleophilic substitution reactions. avantorsciences.com

This reactivity allows for the strategic introduction of various functional groups, such as amines, alcohols, and thiols, onto the pyrimidine core. 3wpharm.com This method is a widely used strategy in the synthesis of libraries of biologically active compounds for screening purposes. For example, the chlorine atom in 2-chloropyrimidines can be readily displaced by amines to form 2-aminopyrimidine (B69317) derivatives, a common structural motif in kinase inhibitors. 3wpharm.comnih.gov

Research Context of this compound within Ketone-Substituted Heterocycles

The presence of an acetyl (ethanone) group on the pyrimidine ring further expands the synthetic possibilities of this compound. Ketone-substituted heterocycles are valuable precursors in the construction of more complex molecular architectures. bldpharm.comambeed.com The ketone functional group can participate in a wide range of chemical transformations, including condensation reactions, to form new heterocyclic rings. nih.gov

A significant area of research involving this compound is the synthesis of pyrazole (B372694) derivatives. jddtonline.infonih.govmdpi.com The ethanone (B97240) moiety can react with hydrazine (B178648) derivatives to form a pyrazole ring, a key structural component in many pharmacologically active compounds. jddtonline.infonih.gov

Furthermore, this compound serves as a critical starting material in the development of kinase inhibitors, a major class of targeted cancer therapeutics. ed.ac.uk Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases. ed.ac.uk The pyrimidine scaffold is a common feature of many kinase inhibitors. Research has shown that this compound is a precursor for pyrimidine-based inhibitors of enzymes like Aurora kinases and Spleen tyrosine kinase (Syk). nih.govnih.gov For instance, it is used in the synthesis of 2-amino-4-aryl-5-chloropyrimidine analogues which have shown potency against VEGFR-2 and cyclin-dependent kinase 1 (CDK1). researchgate.net

The strategic combination of a reactive chloro group and a versatile ketone function within a biologically relevant pyrimidine framework makes this compound a highly valuable and frequently utilized intermediate in the synthesis of novel compounds for academic and pharmaceutical research.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 110100-00-0 |

| Molecular Formula | C₆H₅ClN₂O |

| Molecular Weight | 156.57 g/mol |

| Synonyms | 5-Acetyl-2-chloropyrimidine, Ethanone, 1-(2-chloro-5-pyrimidinyl)- |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloropyrimidin-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c1-4(10)5-2-8-6(7)9-3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISVHIVILJZRDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547453 | |

| Record name | 1-(2-Chloropyrimidin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110100-00-0 | |

| Record name | 1-(2-Chloropyrimidin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 1 2 Chloropyrimidin 5 Yl Ethanone

Reactions of the Ethanone (B97240) Group

The ethanone group, a ketone, is susceptible to a variety of reactions typical of carbonyl compounds. These include nucleophilic additions, reductions, and condensations, which allow for the modification of the acetyl side chain.

Nucleophilic Addition Reactions

The carbonyl carbon of the ethanone group in 1-(2-chloropyrimidin-5-yl)ethanone is electrophilic and readily undergoes attack by nucleophiles. A prominent example of this is the Grignard reaction. libretexts.orglibretexts.orgmasterorganicchemistry.com The addition of an organomagnesium halide (Grignard reagent), such as methylmagnesium bromide, to the ketone results in the formation of a tertiary alcohol after an aqueous workup. The reaction proceeds through a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com

The general mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide ion during the workup to yield the final alcohol product. libretexts.org

Table 1: Nucleophilic Addition to this compound

| Nucleophile | Product |

|---|

Reduction Reactions (e.g., to 1-(2-Chloropyrimidin-5-yl)ethanol)

The ethanone group can be selectively reduced to a secondary alcohol, 1-(2-chloropyrimidin-5-yl)ethanol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). tdcommons.orggoogle.com This reducing agent is milder than lithium aluminum hydride (LiAlH₄) and selectively reduces ketones and aldehydes without affecting other functional groups like the chloro-substituted pyrimidine (B1678525) ring. tdcommons.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol.

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated by the solvent to give the alcohol. google.com

Table 2: Reduction of this compound

| Reagent | Product |

|---|

Condensation Reactions (e.g., Hydrazone Formation)

Like other ketones, this compound can undergo condensation reactions with amine derivatives. A key example is the reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form the corresponding hydrazone. orgsyn.orgnih.govmdpi.comresearchgate.net This reaction is typically performed by refluxing the ketone with an excess of hydrazine hydrate in a suitable solvent like ethanol. orgsyn.org The formation of the hydrazone proceeds via a nucleophilic addition of the hydrazine to the carbonyl group, followed by the elimination of a water molecule.

These hydrazone derivatives can serve as versatile intermediates for further synthetic transformations. nih.govmdpi.com

Table 3: Condensation Reaction of this compound

| Reagent | Product |

|---|

Reactivity of the Chlorine Substituent

The chlorine atom at the C2 position of the pyrimidine ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the adjacent nitrogen atoms. This allows for its displacement by a variety of nucleophiles and its participation in cross-coupling reactions.

Nucleophilic Substitution Reactions (e.g., with Amines, Thiols, Alkoxides)

The 2-chloro substituent of this compound can be readily displaced by various nucleophiles in a process known as nucleophilic aromatic substitution (SNAᵣ). mdpi.comresearchgate.netyoutube.comscribd.com

With Amines: The reaction with primary and secondary amines is a common method to introduce amino functionalities at the 2-position of the pyrimidine ring. mdpi.comresearchgate.net These reactions are often carried out by heating the chloropyrimidine with the desired amine, sometimes in the presence of a base. researchgate.net The reaction proceeds through a Meisenheimer-like intermediate. scribd.com

With Thiols: Thiolates, generated from thiols by treatment with a base, are effective nucleophiles for the displacement of the chloride. This reaction leads to the formation of 2-thioether-substituted pyrimidines.

With Alkoxides: Alkoxides, such as sodium methoxide, can also displace the chlorine atom to yield 2-alkoxypyrimidines.

The general mechanism for these substitutions involves the nucleophilic attack at the C2 position, forming a tetrahedral intermediate, followed by the elimination of the chloride ion to restore the aromaticity of the pyrimidine ring. youtube.comscribd.com

Table 4: Nucleophilic Substitution of this compound

| Nucleophile | Product Type |

|---|---|

| Amines (RNH₂, R₂NH) | 2-Aminopyrimidine (B69317) derivatives |

| Thiols (RSH) / Thiolates (RS⁻) | 2-Thioetherpyrimidine derivatives |

Cross-Coupling Reactions (e.g., Suzuki Coupling)

The chlorine atom of this compound can participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgarkat-usa.orgnih.govorganic-chemistry.orgchemicalbook.com This reaction allows for the formation of a new carbon-carbon bond by coupling the pyrimidine ring with an organoboron compound, such as an arylboronic acid. libretexts.orgchemicalbook.com

The Suzuki coupling typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like sodium carbonate or potassium phosphate, in a suitable solvent system. arkat-usa.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the chloropyrimidine to the Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.orgorganic-chemistry.org

Table 5: Suzuki Coupling of this compound

| Coupling Partner | Catalyst System | Product Type |

|---|

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations into the key chemical transformations of this compound are not extensively reported in peer-reviewed journals or chemical databases. While the compound possesses reactive sites amenable to various synthetic manipulations—namely the electrophilic carbon of the chloropyrimidine ring and the carbonyl group of the ethanone moiety—specific studies on its reactivity profiles and the mechanisms governing its reactions are conspicuously absent.

Reaction Pathway Elucidation for Pyrimidine Annulation

The formation of fused pyrimidine rings, a common strategy in medicinal chemistry, often involves the cyclization of appropriately substituted pyrimidine precursors. In principle, this compound could serve as a key intermediate in such annulation reactions. The presence of the chloro group at the 2-position and the acetyl group at the 5-position provides handles for intramolecular or intermolecular cyclization reactions to form bicyclic or polycyclic heterocyclic systems.

However, a thorough search of scientific databases yields no specific studies that elucidate the reaction pathways for pyrimidine annulation starting from this compound. While numerous articles describe the synthesis of fused pyrimidines from other precursors, the specific mechanistic journey of this particular compound remains uncharted territory. Hypothetically, a reaction pathway could involve the initial reaction at the acetyl group to introduce a nucleophilic center, which could then attack the electrophilic carbon bearing the chlorine atom, leading to ring closure. Conversely, a suitably functionalized reagent could react with both the carbonyl group and the chloro-substituted carbon in a one-pot or stepwise fashion. Without experimental or computational studies, any proposed pathway remains speculative.

Stereochemical Aspects of Reaction Mechanisms

Information regarding the stereochemical aspects of reactions involving this compound is also not available in the current body of scientific literature. The molecule itself is achiral. However, reactions involving the ethanone group, such as nucleophilic addition or reduction, could potentially generate a new chiral center at the carbon atom of the resulting alcohol.

For instance, the reduction of the ketone to a secondary alcohol would create a stereocenter. A detailed stereochemical investigation would involve the use of chiral reducing agents to control the stereochemical outcome (i.e., the formation of either the (R)- or (S)-enantiomer) and the subsequent analysis of the enantiomeric excess. Similarly, the addition of a Grignard reagent or other organometallic nucleophiles to the carbonyl group would also lead to the formation of a chiral tertiary alcohol.

The study of the stereochemical course of such reactions is fundamental to understanding the reaction mechanism and is of paramount importance in the synthesis of chiral molecules, particularly for pharmaceutical applications. Unfortunately, no studies have been published that detail the stereoselective reactions of this compound or the stereochemical outcomes of its transformations.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of hydrogen and carbon atoms within a molecule.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 1-(2-chloropyrimidin-5-yl)ethanone reveals distinct signals corresponding to the different types of protons present in the molecule. In a typical analysis, the acetyl group's methyl protons (CH₃) are expected to produce a singlet peak around δ 2.6 ppm. The protons on the pyrimidine (B1678525) ring are anticipated to appear as doublets in the region of δ 8.5–9.0 ppm, with a coupling constant (J) of approximately 5–6 Hz, indicative of their interaction with adjacent nuclei.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

No specific experimental ¹H NMR data for this compound was found in the search results. The table remains empty pending availability of this data.

¹³C NMR Spectral Analysis: Carbon Environments and Hybridization

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For this compound, the carbonyl carbon (C=O) of the acetyl group is a key indicator, typically resonating in the downfield region of the spectrum. The carbon atoms of the pyrimidine ring will exhibit chemical shifts influenced by the electronegative chlorine atom and the nitrogen heteroatoms. For comparison, the carbon atoms in the parent pyrimidine molecule resonate at approximately δ 160.01, 159.75, and 125.05 ppm. nih.gov In the related compound, 1-(2,4-Dichloropyrimidin-5-YL)ethanone, the carbonyl carbon appears at δ 193.2 ppm and the pyrimidine C5 carbon at δ 152.1 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Hybridization | Assignment |

| Data not available | Data not available | Data not available |

No specific experimental ¹³C NMR data for this compound was found in the search results. The table remains empty pending availability of this data.

Multidimensional NMR Techniques for Complex Structure Assignment

For molecules with complex proton and carbon spectra, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These experiments establish correlations between different nuclei, helping to definitively assign proton and carbon signals and to confirm the connectivity of atoms within the molecule. While specific multidimensional NMR studies on this compound are not detailed in the available literature, the application of these techniques to pyrimidine derivatives is a standard practice for unambiguous structural confirmation. nih.govmdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the functional groups present in a compound.

Vibrational Modes of the Pyrimidine Ring and Functional Groups

The IR spectrum of this compound is expected to show a series of characteristic absorption bands. The pyrimidine ring itself will exhibit complex vibrations, including ring stretching and bending modes. The presence of the chlorine substituent will also give rise to a characteristic C-Cl stretching vibration.

Analysis of Carbonyl Stretching Frequencies

A prominent and diagnostic feature in the IR spectrum of this compound is the stretching vibration of the carbonyl group (C=O) from the acetyl moiety. This absorption is typically strong and appears in a well-defined region of the spectrum. For the related compound 1-(2,4-Dichloropyrimidin-5-YL)ethanone, this band is observed at approximately 1680 cm⁻¹. The exact position of this band provides information about the electronic environment of the carbonyl group.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | Data not available |

No specific experimental IR data for this compound was found in the search results. The table remains empty pending availability of this data.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized forms and their fragmentation products.

Molecular Ion Peak Analysis and Fragmentation Pathways

In mass spectrometry, the molecular ion peak (M⁺) provides the molecular weight of the compound. For this compound (C₆H₅ClN₂O), the theoretical monoisotopic mass is approximately 156.01 g/mol . Due to the presence of the chlorine atom, the mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion, with two peaks at m/z 156 and m/z 158 in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively.

While specific experimental mass spectra for this compound are not widely published in peer-reviewed literature, plausible fragmentation pathways can be proposed based on the established principles of mass spectrometry and studies of related pyrimidine derivatives. The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) is expected to proceed through several key pathways initiated by the ionization of the molecule.

One probable fragmentation route involves the cleavage of the bond between the acetyl group and the pyrimidine ring. This would lead to the formation of a stable acylium ion [CH₃CO]⁺ at m/z 43 and a 2-chloro-5-pyrimidinyl radical.

Another significant fragmentation pathway would likely involve the pyrimidine ring itself. Studies on the fragmentation of 2-chloropyrimidine (B141910) have shown that the parent ion is a major peak, with subsequent fragmentation leading to various smaller charged species. For this compound, fragmentation could involve the loss of the chlorine atom, followed by or concurrent with the cleavage of the acetyl group. The loss of a chlorine radical would result in an ion at m/z 121.

Furthermore, the loss of a neutral carbon monoxide (CO) molecule from the acylium ion or from the molecular ion after rearrangement is a common fragmentation pattern for carbonyl-containing compounds. A McLafferty rearrangement is also a possibility if a gamma-hydrogen is available for transfer, though less likely in this specific structure without an extended alkyl chain.

A proposed fragmentation scheme is outlined below:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | m/z of Fragment |

| 156/158 [M]⁺ | [C₄H₂ClN₂]⁺ | CH₃CO• | 113/115 |

| 156/158 [M]⁺ | [C₅H₅N₂O]⁺ | Cl• | 121 |

| 156/158 [M]⁺ | [CH₃CO]⁺ | C₄H₂ClN₂• | 43 |

This table presents predicted fragmentation patterns based on the chemical structure and known fragmentation of similar compounds.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful tool for unequivocally determining the elemental composition of a molecule by providing highly accurate mass measurements. For this compound, with a molecular formula of C₆H₅ClN₂O, the theoretical exact masses for the most abundant isotopes are:

[M]⁺ for C₆H₅³⁵ClN₂O: 156.0145

[M]⁺ for C₆H₅³⁷ClN₂O: 158.0115

| Molecular Formula | Isotope | Theoretical Exact Mass |

| C₆H₅ClN₂O | ³⁵Cl | 156.0145 |

| C₆H₅ClN₂O | ³⁷Cl | 158.0115 |

This table shows the calculated exact masses for the two major isotopic molecular ions of the compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

As of the current literature survey, a specific single-crystal X-ray structure of this compound has not been reported. However, analysis of structurally similar compounds, such as other substituted pyrimidines, can provide insights into the expected solid-state conformation. For instance, studies on related dichloropyrimidine derivatives have revealed that they often crystallize in monoclinic crystal systems, with the P2₁/c space group being common.

| Parameter | Expected Value/Observation |

| Crystal System | Likely Monoclinic |

| Space Group | Potentially P2₁/c (based on analogues) |

| Key Bond Lengths (Å) | C-Cl: ~1.74, C=O: ~1.21, Aromatic C-C/C-N: ~1.3-1.4 |

| Key Bond Angles (°) | Angles within the pyrimidine ring: ~115-125°, C-C(O)-C: ~120° |

| Intermolecular Interactions | C-H···N/O hydrogen bonds, π-π stacking |

This table provides expected crystallographic parameters based on the analysis of structurally related compounds.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of computational chemistry. ambeed.com They are used to predict the geometric, electronic, and energetic properties of molecules with high accuracy.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is geometry optimization. This process determines the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional structure. For 1-(2-Chloropyrimidin-5-yl)ethanone, this would involve calculating key bond lengths, bond angles, and dihedral angles. This optimized structure is essential for accurately predicting other molecular properties. Analysis of the electronic structure would reveal the distribution of electrons within the molecule, highlighting areas of high or low electron density which are crucial for understanding its chemical nature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ambeed.comgoogle.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). google.com The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. ambeed.com A detailed FMO analysis for this compound would map these orbitals and quantify their energies, offering predictions about how and where it might react.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate regions of negative electrostatic potential (typically red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (typically blue), which are electron-poor and attractive to nucleophiles. An MEP map for this compound would identify the most likely sites for intermolecular interactions and chemical reactions.

Predictive Modeling of Reactivity and Selectivity

Building on quantum chemical calculations, predictive models can forecast a molecule's reactivity in various chemical environments. By analyzing parameters derived from DFT, such as atomic charges, Fukui functions, and orbital energies, chemists can predict how this compound would behave in a reaction, including the regioselectivity and stereoselectivity of its transformations.

Biological Activities and Pharmacological Relevance of 1 2 Chloropyrimidin 5 Yl Ethanone Derivatives

Antimicrobial Activity

The antimicrobial properties of pyrimidine (B1678525) derivatives have been extensively studied, with many compounds demonstrating efficacy against a variety of pathogenic microorganisms. healthinformaticsjournal.comthepharmajournal.com The structural diversity of these derivatives allows for interaction with various cellular targets in microbes. healthinformaticsjournal.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Numerous studies have highlighted the potential of pyrimidine derivatives as antibacterial agents, with activity documented against both Gram-positive and Gram-negative bacteria. healthinformaticsjournal.comresearchgate.net For instance, a series of 5-(5-amino-1,3,4-thiadiazole-2-yl)-3,4-dihydro-6-methyl-4-phenyl-pyrimidin-2(1H)-one and 3,4-dihydro-5-(5-mercapto-4H-1,2,4-triazol-3-yl)-6-methyl-4-phenyl pyrimidin-2(1H)-one derivatives were synthesized and showed promising antibacterial activity against Pseudomonas aeruginosa (Gram-negative), Staphylococcus aureus (Gram-positive), and Escherichia coli (Gram-negative) when compared to the standard drug ciprofloxacin. ias.ac.in

Similarly, newly synthesized 2-oxopyrimidine derivatives have demonstrated considerable activity against Bacillus subtilis (Gram-positive) and moderate to good activity against S. aureus at a concentration of 25 µg/mL. niscpr.res.in Other research has shown that certain pyrimidine derivatives are active against E. coli and B. subtilis. nih.gov The antibacterial activity of these compounds is often attributed to the pyrimidine nucleus, which is a common feature in many antibacterial drugs like sulfadiazine (B1682646) and trimethoprim. nih.gov

Some thienopyrimidine derivatives have also been identified as potent antibacterial agents. srce.hr The antibacterial efficacy of various pyrimidine derivatives against selected bacterial strains is summarized in the table below.

| Bacterial Strain | Activity of Pyrimidine Derivatives | Reference |

| Staphylococcus aureus (Gram-positive) | Moderate to good activity | niscpr.res.in |

| Bacillus subtilis (Gram-positive) | Considerable activity | niscpr.res.in |

| Escherichia coli (Gram-negative) | Active | nih.gov |

| Pseudomonas aeruginosa (Gram-negative) | Promising activity | ias.ac.in |

Antifungal Properties

In addition to their antibacterial effects, pyrimidine derivatives have also been recognized for their antifungal properties. healthinformaticsjournal.comresearchgate.netnih.gov Several synthesized pyrimidine derivatives have shown significant antifungal activity in vitro. researchgate.net For example, certain bicyclic and tricyclic pyrimidine derivatives have been tested against Candida albicans, with some compounds showing notable activity. nih.gov

Research into novel pyrimidine derivatives has yielded compounds with broad-spectrum antifungal activity against various phytopathogenic fungi. nih.gov In one study, newly synthesized pyrimidine derivatives were evaluated against fourteen types of plant-pathogenic fungi, and many of the tested compounds exhibited significant fungicidal effects. nih.gov The antifungal potential of these derivatives makes them promising candidates for the development of new antifungal agents.

Mechanisms of Antimicrobial Action

The mechanisms through which pyrimidine derivatives exert their antimicrobial effects can be diverse and are not yet fully understood for all compounds. srce.hr However, some studies have provided insights into their potential modes of action. For certain thienopyrimidine derivatives, it is suggested that their antimicrobial effect may stem from the disruption of the cytoplasmic membrane. srce.hr This disruption can affect membrane potential and permeability, leading to the leakage of cellular components and ultimately cell death. srce.hr

Another proposed mechanism of action for some pyrimidine analogs is the inhibition of essential enzymes in microorganisms. For instance, some pyrazole (B372694) derivatives have been found to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov Given that pyrimidines are structural analogs of purines, they can also act as antimetabolites, interfering with nucleic acid synthesis. srce.hr The antimicrobial action of these compounds is believed to involve interactions at multiple levels, including with the outer cell components, the cytoplasmic membrane, and cytoplasmic constituents. srce.hr

Anticancer and Cytotoxic Activities

The pyrimidine scaffold is a key component in a number of established anticancer drugs, such as 5-fluorouracil (B62378). sciensage.infonih.gov This has spurred significant interest in the synthesis and evaluation of novel pyrimidine derivatives for their potential as anticancer agents. sciensage.infoekb.eg

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., MCF-7, HepG2, Caco-2)

Derivatives of pyrimidine have demonstrated significant cytotoxic effects against a range of human cancer cell lines in vitro. nih.gov Studies have shown that some pyrimidine derivatives linked to an indole (B1671886) moiety exhibit notable antiproliferative activity against the human breast cancer cell line MCF-7 and the liver carcinoma cell line HepG2. sciensage.info In some cases, the activity of these compounds against MCF-7 cells was comparable to the standard reference drug, 5-fluorouracil. sciensage.info

Further research has revealed that certain pyrimidine-hydrazone derivatives, when combined with a dihydronaphthalene and alkylamine chain, exhibit inhibitory activity against the proliferation of various cancer cell lines, including colon adenocarcinoma (LoVo), breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa). nih.gov The cytotoxic effects of essential oil from Moringa oleifera seeds, which contains various chemical compounds, have been evaluated against HeLa, HepG2, MCF-7, and Caco-2 cell lines, showing a reduction in cell viability with increasing concentrations. nih.gov

The table below summarizes the in vitro cytotoxic activity of certain pyrimidine and related derivatives against various cancer cell lines.

| Cell Line | Compound Type/Derivative | Observed Effect | Reference |

| MCF-7 (Breast Cancer) | Pyrimidine derivatives with indole moiety | Significant antiproliferative activity | sciensage.info |

| HepG2 (Liver Cancer) | Pyrimidine derivatives with indole moiety | Significant antiproliferative activity | sciensage.info |

| A549 (Lung Cancer) | Pyrimidine-hydrazone derivatives | Inhibitory activity on proliferation | nih.gov |

| Caco-2 (Colon Cancer) | Essential oil containing various compounds | Reduction in cell viability | nih.gov |

Cell Cycle Arrest Induction

One of the mechanisms by which pyrimidine derivatives can exert their anticancer effects is by inducing cell cycle arrest, which prevents cancer cells from dividing and proliferating. ijrpr.comnih.gov Studies have shown that certain pyrimidine derivatives can cause an accumulation of cells in specific phases of the cell cycle. For example, some pyrrolo[2,3-d]pyrimidin-4-one derivatives have been found to inhibit the G1 phase of the cell cycle. ijrpr.com

Antiproliferative Effects

Derivatives of pyrimidine are a cornerstone in the development of anticancer agents, with research demonstrating their ability to inhibit the growth of various cancer cell lines. ekb.egresearchgate.net The antiproliferative activity is often linked to the specific substitutions on the pyrimidine ring, which can enhance potency and selectivity. nih.gov

Studies have shown that pyrimidine derivatives can exhibit significant cytotoxic effects. For instance, certain synthesized compounds have demonstrated potent activity against human cancer cell lines, including lung (A549), rectal (SW707), and breast (T47D), with some showing higher efficacy than the standard chemotherapeutic agent, cisplatin. nih.gov The mechanism of action for many of these compounds involves the inhibition of key enzymes or receptors essential for cancer cell survival and proliferation, such as Epidermal Growth Factor Receptor (EGFR). ekb.egekb.eg Molecular docking studies have helped to elucidate the binding modes of these derivatives to their protein targets, confirming their potential as targeted cancer therapies. ekb.eg

Research into amino-modified derivatives has also yielded promising results. The replacement of a hydroxyl group with an amino moiety has been shown to favorably improve cytotoxic activity. mdpi.com For example, certain amino-modified derivatives of (S)-perillyl alcohol were found to be potent agents against human lung cancer (A549), human melanoma (A375-S2), and human fibrosarcoma (HT-1080) cells, with IC₅₀ values below 100 μM. mdpi.com

Table 1: Antiproliferative Activity of Selected Pyrimidine and Related Derivatives

| Compound Type | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one Derivatives (3f-j) | Various | GI₅₀ | 22 nM - 31 nM | mdpi.com |

| N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | HCV29T (Bladder) | Cytotoxicity | Higher than cisplatin | nih.gov |

| Amino-modified (S)-perillyl alcohol (VI₅, VI₇) | A549, A375-S2, HT-1080 | IC₅₀ | < 100 µM | mdpi.com |

| Pyridine (B92270) Derivative 6 (with -OH group) | HeLa | IC₅₀ | 0.86 mM | nih.gov |

| Piperidinedione Derivative (Compound 7) | NCI-60 Panel | Growth Inhibition | >80% in 13 cell lines | ekb.eg |

Antiviral Activity

The pyrimidine scaffold is a key component in a variety of compounds exhibiting potent antiviral properties. ekb.eg Research has highlighted the efficacy of pyrimidine derivatives against a range of viruses, including those responsible for significant human diseases. ekb.eg For example, certain functionalized pyrimidines have demonstrated significant activity against HIV-1 and the rubella virus. ekb.eg

The mechanism of antiviral action can vary. Some derivatives function as virucidal agents that affect extracellular virions, reducing the infectivity of the virus before it enters host cells. nih.gov Molecular docking studies have been instrumental in understanding these interactions, showing that some compounds can bind to viral proteins like hemagglutinin and neuraminidase, thereby inhibiting viral replication. nih.gov For instance, derivatives of the alkaloid lupinine (B175516) containing a 1,2,3-triazole ring have shown promise as virucidal agents against influenza A viruses (H1N1 and H3N2). nih.gov

Furthermore, other heterocyclic systems derived from pyrimidine-related structures have been investigated. Boron cluster derivatives have been synthesized and tested against the influenza A(H1N1)pdm09 virus, with some compounds showing the ability to inhibit the cytopathic effect of the virus in vitro at low concentrations. nih.gov The antiviral potency of these derivatives is often linked to specific functional groups, such as indole or imidazole (B134444) rings, which can interact with key viral components like the M2 proton channel, disrupting the viral replication cycle. nih.gov

Other Pharmacological Activities

Anthelmintic Activity

The pyrimidine nucleus is recognized as a promising lead structure for synthesizing compounds with anthelmintic properties. nih.gov Anthelmintic drugs act by either killing (vermicide) or expelling (vermifuge) parasitic worms. eopcw.com The benzimidazole (B57391) class of compounds, which includes well-known anthelmintics like albendazole (B1665689) and mebendazole, provides a model for the mechanism of action. eopcw.comdefra.gov.uk These agents often work by inhibiting tubulin polymerization in the parasite, which disrupts cellular processes like motility and DNA replication, leading to the immobilization and death of the worm. amrutpharm.co.inrwandafda.gov.rw

Derivatives built on heterocyclic scaffolds, including pyrimidines and benzimidazoles, have a broad spectrum of activity against various nematodes and cestodes. eopcw.comjournaljpri.com For example, oxfendazole, a benzimidazole, functions by disrupting cell division through the inhibition of microtubule formation. defra.gov.uk This mechanism, targeting essential parasite-specific cellular functions, is a key strategy in the design of new anthelmintic agents based on the 1-(2-chloropyrimidin-5-yl)ethanone framework.

Enzyme Inhibition and Receptor Binding Studies

Derivatives of this compound have been the focus of numerous studies investigating their interactions with various enzymes and receptors, which is fundamental to understanding their therapeutic potential.

Adenosine (B11128) Receptor Binding: Thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized and evaluated for their binding affinity to adenosine receptors (ARs). nih.gov Specific substitutions on the scaffold significantly influence affinity and selectivity. For instance, compounds with a free amino group at the 2-position and an imidazole or 1,2,4-triazole (B32235) ring at the 4-position showed selective binding for the hA₂ₐ adenosine receptor. nih.gov Conversely, modifying the amino group at the 2-position increased both affinity and selectivity for the hA₃ adenosine receptor. nih.gov Some of these ligands exhibit remarkable affinity, with Ki values below 10 nM, and high selectivity, showing no activity at A₁, A₂ₐ, and A₂ₑ receptors. nih.gov

Enzyme Inhibition: Molecular docking studies have revealed that pyrimidine derivatives can act as inhibitors of crucial enzymes. Fused heterocycles derived from pyrimidines have shown good binding interaction with the thymidylate synthase receptor, an important target in cancer therapy. researchgate.net Additionally, certain pyrimidine derivatives have been identified as potential allosteric inhibitors of the EGFR kinase, which is a key driver in non-small cell lung cancer. ekb.egekb.eg These inhibitors bind to a site distinct from the ATP-binding pocket, offering a strategy to overcome resistance to traditional EGFR inhibitors. ekb.eg

Table 2: Receptor and Enzyme Binding Activity of Pyrimidine Derivatives

| Compound Class | Target | Finding | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine | hA₂ₐ Adenosine Receptor | Selective binding affinity | nih.gov |

| Thieno[2,3-d]pyrimidine | hA₃ Adenosine Receptor | High affinity and selectivity (Ki = 0.124 µM) | nih.gov |

| Diaryl 2- or 4-amidopyrimidines | hA₃ Adenosine Receptor | High affinity antagonists (Ki < 10 nM) | nih.gov |

| Fused Pyrimidine Derivatives | Thymidylate Synthase | Good binding interaction (Docking score -8.7) | researchgate.net |

| 5-Substituted Uracil Derivatives | EGFR Kinase | Potential allosteric inhibitors | ekb.egekb.eg |

Structure-Activity Relationship (SAR) Studies of Substituted Pyrimidinyl Ethanones

Influence of Substituent Effects on Biological Potency

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into potent drug candidates. For pyrimidine derivatives, the nature and position of substituents on the heterocyclic ring dramatically influence their biological activities. nih.gov

Influence on Antiproliferative Potency: In the context of antiproliferative activity, specific functional groups can significantly enhance potency. The presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH₂) groups on pyridine derivatives has been found to enhance their activity against cancerous cell lines. nih.gov Conversely, the inclusion of halogen atoms or other bulky groups tends to result in lower antiproliferative effects. nih.gov The position of these substituents is also critical; for example, replacing a methoxy group with a hydroxyl group has been observed to decrease the IC₅₀ value, indicating a substantial increase in activity. nih.gov In another study, replacing a hydroxyl group with an amino moiety was found to be more favorable for improving cytotoxic activity. mdpi.com

Influence on Receptor Affinity: SAR studies on thieno[2,3-d]pyrimidine derivatives targeting adenosine receptors have provided clear insights. nih.gov The presence of a free amino group at the 2-position, combined with an imidazole or 1,2,4-triazole ring at the 4-position, confers selectivity for the A₂ₐ receptor. nih.gov Modifying this amino group via carbamoylation shifts the selectivity towards the A₃ receptor, demonstrating how small structural changes can fine-tune receptor interaction profiles. nih.gov These findings underscore the importance of systematic structural modification in the rational design of selective and potent pyrimidine-based therapeutic agents.

Role of the Pyrimidine Scaffold and Ethanone (B97240) Moiety

The pharmacological relevance of derivatives of this compound is intrinsically linked to the chemical properties and structural arrangement of its core components: the pyrimidine scaffold and the ethanone moiety. The strategic combination of these two structural features provides a foundation for the development of a diverse range of biologically active compounds.

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govnih.govnih.gov This heterocycle is a fundamental component of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) (Vitamin B1), and numerous synthetic drugs, highlighting its biocompatibility and diverse biological roles. nih.govresearchgate.net The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are key to its biological activity, as they can act as hydrogen bond acceptors, facilitating interactions with biological macromolecules such as enzymes and receptors. researchgate.net The aromatic nature of the pyrimidine ring also allows for various types of interactions, including π-π stacking with aromatic amino acid residues in protein targets. researchgate.net

The versatility of the pyrimidine ring allows for substitutions at various positions, which can significantly modulate the pharmacological profile of the resulting derivatives. nih.gov This adaptability makes the pyrimidine nucleus a valuable starting point for the synthesis of compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govmdpi.com

The ethanone moiety , an acetyl group (-COCH₃), attached to the 5-position of the pyrimidine ring, plays a crucial role in influencing the electronic properties and reactivity of the entire molecule. The carbonyl group of the ethanone is a hydrogen bond acceptor and can participate in key interactions with biological targets. Furthermore, the acetyl group is a versatile chemical handle that can be readily modified to generate a wide array of derivatives. For instance, the ketone can be a precursor for the synthesis of more complex structures like chalcones, which are known to possess significant biological activities. nih.gov

In the context of this compound derivatives, the ethanone group, in conjunction with the chloro substituent at the 2-position, significantly influences the molecule's reactivity and potential as a building block for more complex therapeutic agents. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups at the 2-position of the pyrimidine ring. This synthetic accessibility enables the creation of large libraries of compounds for screening and optimization in drug discovery programs. researchgate.net

The following tables present research findings on the biological activities of various pyrimidine derivatives, illustrating the impact of different substitution patterns on their pharmacological effects.

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

| Compound | Target Cell Line | IC50 (µM) | Source |

| N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine | hAChE | 5.5 | researchgate.net |

| 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine | BuChE | 2.2 | researchgate.net |

| Indazol-pyrimidine derivative 128 | MCF-7 | 2.958 | researchgate.net |

| Indazol-pyrimidine derivative 129 | A549 | Potent | researchgate.net |

| Indazol-pyrimidine derivative 132 | MCF-7 | 1.629 | researchgate.net |

| Pyrimidine-containing compound 15 | MCF-7 | 2.74 | |

| Pyrimidine-containing compound 15 | HepG2 | 4.92 | |

| Pyrimidine-containing compound 15 | A549 | 1.96 | |

| Pyrimidine-containing compound 14 | MCF-7 | 3.01 | |

| Pyrimidine-containing compound 14 | HepG2 | 5.88 | |

| Pyrimidine-containing compound 14 | A549 | 2.81 | |

| Erlotinib (Reference) | MCF-7 | 19.51 | |

| Erlotinib (Reference) | HepG2 | 23.61 | |

| Erlotinib (Reference) | A549 | 15.83 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. hAChE: human Acetylcholinesterase; BuChE: Butyrylcholinesterase; MCF-7, A549, HepG2: human cancer cell lines.

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound | Microorganism | Activity | Source |

| Acetyl-substituted pyrimidinone 49c | E. coli, P. aeruginosa, K. pneumonia | MIC = 6.25 µg/mL | nih.gov |

| Acetyl-substituted pyrimidinone 49f | E. coli, P. aeruginosa, K. pneumonia | MIC = 6.25 µg/mL | nih.gov |

| Streptomycin (Reference) | E. coli, P. aeruginosa, K. pneumonia | MIC = 6.25 µg/mL | nih.gov |

| Dihydropyrimidinone 7f (p-nitro substituted) | S. aureus, E. coli, K. pneumoniae, P. aeruginosa, S. typhi | More active than Ciprofloxacin | nih.gov |

| Dihydropyrimidinone 7g (p-fluoro substituted) | S. aureus, E. coli, K. pneumoniae, P. aeruginosa, S. typhi | More active than Ciprofloxacin | nih.gov |

| Dihydropyrimidin-2-thione 28a | S. aureus, B. subtilis | Pronounced antibacterial activity | nih.gov |

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium. E. coli, P. aeruginosa, K. pneumonia, S. aureus, B. subtilis, S. typhi: bacterial strains.

Medicinal Chemistry Applications and Drug Discovery Potential

1-(2-Chloropyrimidin-5-yl)ethanone as a Synthetic Building Block for Pharmaceutical Compounds

The chloro group at the 2-position of the pyrimidine (B1678525) ring is a key functional handle that can be readily displaced by a wide range of nucleophiles. This reactivity is central to its utility as a building block. Chemists can introduce diverse chemical moieties at this position through nucleophilic aromatic substitution (SNAr) reactions, a fundamental transformation in the synthesis of many pharmaceutical agents.

Furthermore, the acetyl group at the 5-position provides another site for chemical elaboration. It can undergo a variety of reactions, such as condensation, reduction, or conversion to other functional groups, further expanding the structural diversity of the resulting molecules. This dual reactivity allows for the systematic modification of the compound's structure to optimize its pharmacological profile.

A significant application of this building block is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. ed.ac.uk The pyrimidine scaffold is a well-established core structure for many kinase inhibitors, as it can mimic the hydrogen bonding interactions of ATP in the enzyme's active site. ed.ac.uk

Development of Pyrimidine-Based Therapeutic Agents

The development of pyrimidine-based therapeutic agents has been a major focus in medicinal chemistry for decades. The pyrimidine ring is a privileged scaffold, meaning it is a structural framework that is frequently found in biologically active compounds. nih.gov Its presence in numerous approved drugs, such as the anticancer agent 5-fluorouracil (B62378) and the antiviral drug zidovudine, attests to its therapeutic potential.

The use of this compound and its derivatives allows for the creation of novel pyrimidine-based compounds with a wide range of biological activities. Research has shown that pyrimidine derivatives can exhibit anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. nih.gov

A notable area of development is in the field of oncology, where pyrimidine-based compounds have been successfully developed as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). nih.govnih.gov These kinases are often overactive in cancer cells, and their inhibition can lead to the suppression of tumor growth and progression.

Design and Synthesis of Analogues with Enhanced Biological Profiles

A key strategy in modern drug discovery is the design and synthesis of analogues of a lead compound to improve its biological profile, including potency, selectivity, and pharmacokinetic properties. The structural features of this compound make it an ideal starting point for such analogue development.

For instance, by systematically varying the nucleophile that displaces the 2-chloro group, researchers can explore the structure-activity relationships (SAR) of the resulting compounds. This involves synthesizing a series of analogues with different substituents at this position and evaluating their biological activity. The data from these studies can then be used to build a model of how the structure of the compound relates to its activity, guiding the design of more potent and selective inhibitors.

One example of this approach involves the synthesis of a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels. mdpi.com In this study, researchers systematically prepared analogues by modifying different regions of the scaffold and evaluated their functional activity to establish SAR for wild-type SLACK inhibition. mdpi.com This systematic approach allows for the rational design of compounds with improved therapeutic potential.

Interactive Table: Examples of Synthesized Pyrimidine Derivatives and their Biological Targets.

| Compound Class | Starting Material | Key Reaction | Biological Target | Reference |

| Pyrimidine-based FAK inhibitors | 2,4,5-trichloropyrimidine | Nucleophilic Aromatic Substitution | Focal Adhesion Kinase (FAK) | nih.gov |

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamides | 2-(2,6-Difluorophenoxy)pyrimidin-5-amine | Hydrogenation | SLACK Potassium Channels | mdpi.com |

| Pyrimidine-quinolone hybrids | 4-aryl-2-chloropyrimidines | Nucleophilic Aromatic Substitution | Lactate Dehydrogenase A (hLDHA) | nih.gov |

| 4-Anilinopyrimidine-5-carboxamides | Not specified | Enzyme screening | Spleen Tyrosine Kinase (Syk) | nih.gov |

Target Identification and Validation for Drug Development

A crucial step in the drug discovery process is the identification and validation of the biological target of a potential new drug. Target identification involves determining the specific molecule (e.g., a protein or enzyme) with which the drug interacts to produce its therapeutic effect. Target validation provides evidence that modulating the activity of this target will be beneficial in treating a particular disease.

For compounds derived from this compound, which are often designed as kinase inhibitors, target identification typically involves screening the compounds against a panel of known kinases to determine their inhibitory profile. This can be done using a variety of biochemical and cell-based assays.

Once a primary target has been identified, further experiments are conducted to validate it. This may involve demonstrating that the compound's cellular effects are a direct result of its interaction with the target. Techniques such as genetic knockdown (e.g., using siRNA) or knockout of the target protein can be used to confirm that the compound's activity is dependent on the presence of the target.

The ultimate goal of target identification and validation is to build a strong scientific rationale for advancing a drug candidate into clinical development. This process helps to de-risk the drug development process by increasing the likelihood that the drug will be safe and effective in humans.

Future Directions and Emerging Research Avenues

Novel Synthetic Routes for Advanced Derivatives

The chemical reactivity of the 2-chloro substituent and the 5-acetyl group on the pyrimidine (B1678525) ring of 1-(2-Chloropyrimidin-5-YL)ethanone makes it an ideal starting point for chemical elaboration. Future research will likely focus on developing more efficient and diverse synthetic pathways to generate advanced derivatives with enhanced pharmacological properties.

Key areas of exploration include:

Multicomponent Reactions: The use of multicomponent reactions, such as the Biginelli reaction, offers a streamlined approach to creating complex dihydropyrimidine (B8664642) derivatives in a single step. researchgate.net This strategy allows for the rapid generation of diverse chemical libraries for screening.

Catalyst Innovation: Research into novel catalysts, such as basic alumina, can facilitate cleaner and more efficient cyclization reactions, eliminating the need for harsh external reagents. acs.org

Microwave-Assisted Synthesis: High temperature and microwave irradiation are being employed to accelerate coupling reactions, significantly shortening the time required to synthesize new derivatives. acs.org For instance, this has been used to couple various amines to a 2-chloropyrimidine (B141910) scaffold. acs.org

Skeletal Transformation and Diversity-Oriented Synthesis (pDOS): Advanced strategies like skeletal transformation and pDOS are being developed to create pyrimidine-embedded polyheterocycles and medium-sized azacycles. nih.govacs.org These methods generate molecules with greater three-dimensional complexity, which is often advantageous for targeting complex biological interfaces like protein-protein interactions. nih.govacs.org For example, a pDOS strategy starting from an ortho-alkynylpyrimidine carboxaldehyde has been used to generate 39 distinct polyheterocyclic scaffolds. nih.gov

These innovative synthetic approaches will be crucial for building libraries of novel compounds derived from this compound, enabling a more thorough exploration of their therapeutic potential.

Exploration of Additional Pharmacological Targets

While pyrimidine derivatives are known to target a wide range of biological molecules, the full pharmacological profile of compounds derived from this compound remains largely untapped. researchgate.net Future research is expected to uncover new therapeutic targets for this class of compounds.

Emerging pharmacological targets for pyrimidine-based molecules include:

| Target Class | Specific Examples | Potential Therapeutic Area |

| Kinases | Cyclin-dependent kinase 9 (CDK9), Epidermal Growth Factor Receptor (EGFR), Monopolar Spindle Kinase 1 (MPS1) | Cancer, Viral Infections ijfmr.comacs.orgtandfonline.commdpi.com |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neurodegenerative Diseases acs.org |

| Metabolic Enzymes | Glutathione S-Transferase (GST), Thymidylate Synthase (TS) | Cancer nih.govjournalagent.com |

| Viral Proteins | Influenza Virus RNAP subunit PB2 | Infectious Diseases mdpi.com |

Researchers are designing pyrimidine derivatives as multitarget inhibitors, for instance, dual inhibitors of cholinesterases or dual inhibitors of EGFR and HDAC. mdpi.comacs.org Studies have shown that the substitution pattern on the pyrimidine ring is critical for selectivity. For example, in a series of pyrimidine diamine derivatives, the presence of a 3-methoxy-4-hydroxyphenyl ring drove selectivity towards BChE inhibition, while phenolic rings conferred selectivity for AChE. acs.org Similarly, specific substitutions have been shown to inhibit drug-resistant EGFR mutants. mdpi.comnih.gov The exploration of these and other potential targets could lead to the development of novel therapies for a wide range of diseases.

Computational Drug Design and Virtual Screening

Computational approaches are becoming indispensable in modern drug discovery, offering a rapid and cost-effective way to design and screen potential drug candidates. For pyrimidine-based compounds like this compound, these in silico methods are crucial for navigating the vast chemical space of possible derivatives.

Key computational techniques being applied include:

Virtual Screening: Large chemical libraries are computationally screened against specific biological targets to identify compounds with high binding affinity. ijfmr.com This approach has been successfully used to identify novel pyrimidine derivatives as potent CDK9 inhibitors. ijfmr.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies have been instrumental in designing novel pyrido[2,3-d]pyrimidine (B1209978) derivatives that stabilize the inactive conformation of human thymidylate synthase. nih.govresearchgate.net

3D-QSAR and Pharmacophore Mapping: Three-dimensional quantitative structure-activity relationship (3D-QSAR) models and pharmacophore hypotheses help to identify the key chemical features required for biological activity. These models guide the design of more potent and selective inhibitors, as demonstrated in the development of pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 kinase inhibitors. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior and stability of a ligand within the binding pocket of a protein over time, validating the results of molecular docking. tandfonline.comnih.govnih.gov

These computational tools accelerate the drug discovery process by prioritizing the most promising candidates for synthesis and experimental testing, saving significant time and resources. ijfmr.comtandfonline.com

Development of Pyrimidine-Based Probes for Biological Systems

Beyond their therapeutic potential, pyrimidine derivatives are being developed as chemical probes—specialized molecules designed to study and manipulate biological systems. The structural features of this compound make it a suitable starting point for the creation of such probes.

A key area of development is in targeting protein-protein interactions (PPIs). PPIs are notoriously difficult to target with traditional small molecules, but the development of pyrimidine-based scaffolds with greater structural complexity and saturation is opening up new possibilities. nih.govacs.org A privileged substructure-based diversity-oriented synthesis (pDOS) strategy, using pyrimidine as the core, has been employed to create libraries of molecules specifically designed to modulate these complex interactions. nih.govacs.org

Furthermore, pyrimidine-based scaffolds are being used to develop probes for understudied kinases implicated in neurodegeneration. nih.gov By creating libraries of aminopyrimidines and screening them against a wide range of kinases, researchers can identify starting points for the development of highly selective chemical probes to elucidate the function of these lesser-known enzymes. nih.gov These probes are essential tools for validating new drug targets and understanding the intricate signaling pathways involved in disease.

Q & A

Q. What are the most reliable synthetic routes for 1-(2-chloropyrimidin-5-yl)ethanone, and how do reaction conditions impact yield and purity?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized pyrimidine rings. For example, chlorination of 5-acetylpyrimidine derivatives using POCl₃ or PCl₅ under reflux conditions (60–80°C) achieves substitution at the 2-position . Solvent selection (e.g., dichloromethane or toluene) and catalytic acids (e.g., AlCl₃) significantly influence yield (60–85%) and purity (>95%) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., downfield shifts for Cl at C2: δ ~8.9 ppm for pyrimidine protons) .

- X-ray crystallography : Resolves bond angles and dihedral angles between the chloropyrimidine ring and ethanone group (e.g., C–Cl bond length ~1.73 Å) .

- Mass spectrometry : ESI-MS or GC-MS to validate molecular weight (MW = 170.59 g/mol) and fragmentation patterns .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermal stability : Decomposes above 150°C; store at 2–8°C in inert atmospheres .

- pH sensitivity : Hydrolyzes in alkaline conditions (pH > 10) via nucleophilic displacement of Cl, forming hydroxyl derivatives. Use buffered solutions (pH 4–7) for biological assays .

Advanced Research Questions

Q. How does the chloro substituent at the 2-position influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl group activates the pyrimidine ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Pd-catalyzed coupling : Reacts with aryl boronic acids at C5 (adjacent to Cl) to generate biaryl derivatives. Optimize with Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF at 100°C .

- Selectivity : Steric hindrance from Cl limits substitution at C2, directing reactions to C4/C6 positions .

Q. What computational approaches are used to predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinase inhibitors). The ethanone group often forms hydrogen bonds with catalytic lysine residues .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Chloro groups enhance binding affinity but reduce solubility (logP ~1.8) .

Q. How can researchers resolve contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Contradictions arise from polymorphic forms or residual solvents. Address by:

- Solubility screening : Use HPLC to quantify solubility in DMSO (>50 mg/mL) vs. water (<0.1 mg/mL) .

- Crystallography : Identify hydrate vs. anhydrous forms, which differ in solubility by ~10-fold .

Key Research Insights

- The compound’s chloro and ethanone groups enable dual functionality as a pharmacophore and synthetic intermediate .

- Contradictions in solubility data highlight the need for rigorous polymorph characterization .

- Computational models predict strong kinase inhibition potential, warranting in vitro validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.